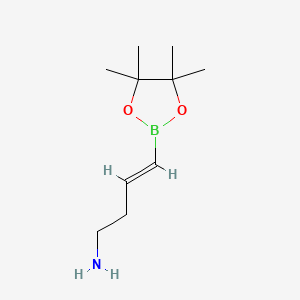
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine is an organic compound that features a boron-containing dioxaborolane ring and an amine group attached to a butenyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine typically involves the following steps:
Formation of the dioxaborolane ring: This can be achieved by reacting a suitable boronic acid with a diol under dehydrating conditions.
Attachment of the butenyl chain: The butenyl chain can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable halide and a palladium catalyst.
Introduction of the amine group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(3E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form an imine or nitrile.
Reduction: The double bond in the butenyl chain can be reduced to form a saturated amine.
Substitution: The boron-containing dioxaborolane ring can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Palladium catalysts and suitable halides are commonly used in cross-coupling reactions.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Saturated amine derivatives.
Substitution: Various substituted boron-containing compounds.
Wissenschaftliche Forschungsanwendungen
(3E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine has several applications in scientific research:
Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: Its derivatives may have potential as therapeutic agents.
Material Science: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (3E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine depends on its specific application. In organic synthesis, it acts as a versatile intermediate. In medicinal chemistry, its mechanism would depend on the specific biological target it interacts with, which could involve binding to enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol: Similar structure but with a hydroxyl group instead of an amine.
(3E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-thiol: Similar structure but with a thiol group instead of an amine.
Uniqueness
The presence of the amine group in (3E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine makes it unique compared to its hydroxyl and thiol analogs, as it can participate in different types of chemical reactions and may have different biological activities.
Eigenschaften
Molekularformel |
C10H20BNO2 |
|---|---|
Molekulargewicht |
197.08 g/mol |
IUPAC-Name |
(E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine |
InChI |
InChI=1S/C10H20BNO2/c1-9(2)10(3,4)14-11(13-9)7-5-6-8-12/h5,7H,6,8,12H2,1-4H3/b7-5+ |
InChI-Schlüssel |
OGXIQENPVDOFQT-FNORWQNLSA-N |
Isomerische SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/CCN |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



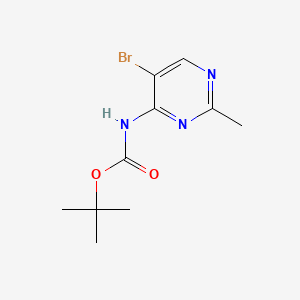

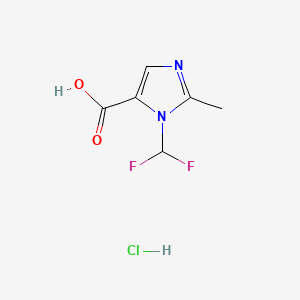
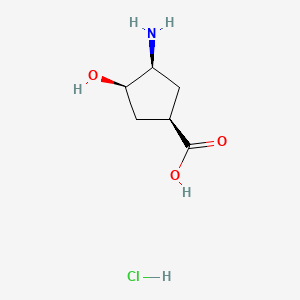

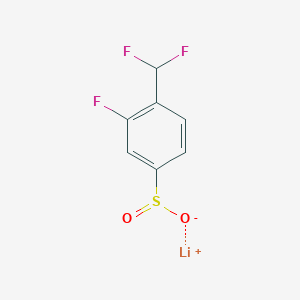
![3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-(methoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13506778.png)
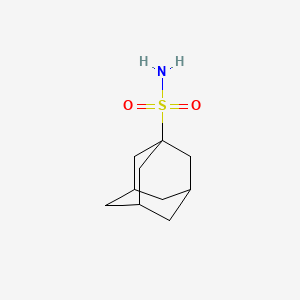
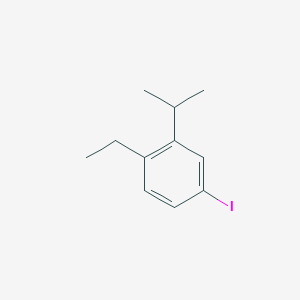
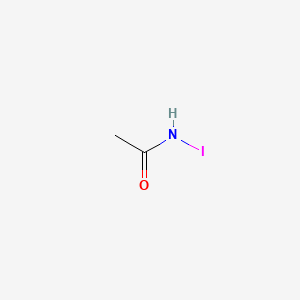
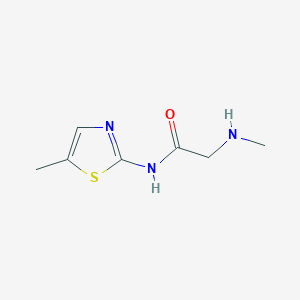

![Tert-butyl 3-[(methylcarbamoyl)methyl]piperazine-1-carboxylate](/img/structure/B13506803.png)
